molecular formula C14H23NO4 B503669 2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol

2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol

Cat. No.: B503669
M. Wt: 269.34g/mol
InChI Key: WSGWOFSWORQFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol is an organic compound with the molecular formula C14H23NO4 It is characterized by the presence of a butanol group attached to an amino group, which is further connected to a benzyl group substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol typically involves the reaction of 3,4,5-trimethoxybenzylamine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include an organic solvent like methanol or ethanol and a mild acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[(3,4,5-Trimethoxybenzyl)amino]butan-1-one.

    Reduction: Formation of 2-[(3,4,5-Trimethoxybenzyl)amino]butanol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the methoxy groups and the butanol moiety contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4,5-Trimethoxybenzyl)amino]ethanol
  • 2-[(3,4,5-Trimethoxybenzyl)amino]propan-1-ol
  • 2-[(3,4,5-Trimethoxybenzyl)amino]pentan-1-ol

Uniqueness

2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34g/mol

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C14H23NO4/c1-5-11(9-16)15-8-10-6-12(17-2)14(19-4)13(7-10)18-3/h6-7,11,15-16H,5,8-9H2,1-4H3

InChI Key

WSGWOFSWORQFQN-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCC(CO)NCC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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